molecular formula C20H20N2O2 B7699222 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide

Cat. No. B7699222
M. Wt: 320.4 g/mol
InChI Key: QJPKSUNDOYOELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide, also known as HMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HMA is a quinoline-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In infectious disease research, this compound has been studied for its potential as an antiviral and antibacterial agent.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to induce apoptosis and inhibit cell proliferation. At higher concentrations, this compound has been shown to induce necrosis and disrupt mitochondrial function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide in lab experiments is its specificity towards HDACs and PKC, which makes it a useful tool for studying the role of these enzymes in various cellular processes. Another advantage is its potential as a therapeutic agent in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

For N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide research include the development of more selective analogs, investigation of its potential as a therapeutic agent in various diseases, and elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide involves a multi-step process that includes the condensation of 2-hydroxy-7-methylquinoline with o-tolylacetonitrile, followed by reduction and acetylation. The resulting compound, this compound, is a white crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-9-16-11-17(20(24)21-18(16)10-13)12-22(15(3)23)19-7-5-4-6-14(19)2/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPKSUNDOYOELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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